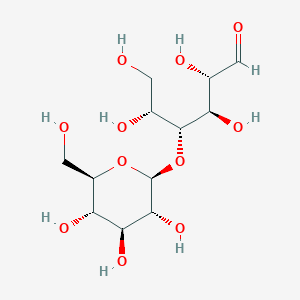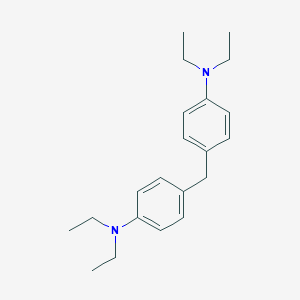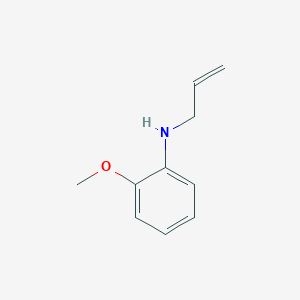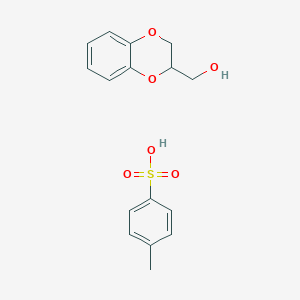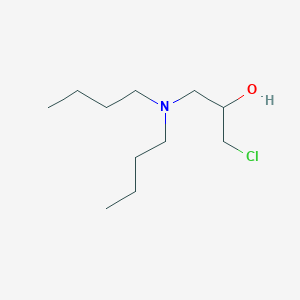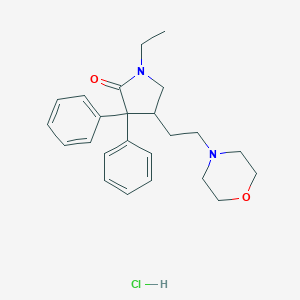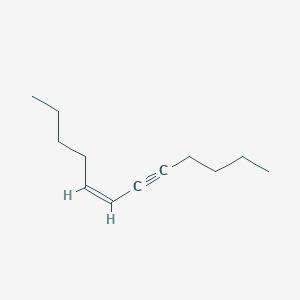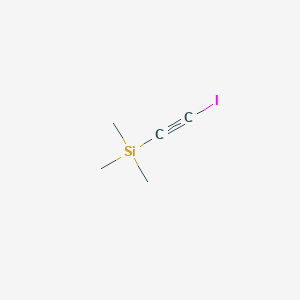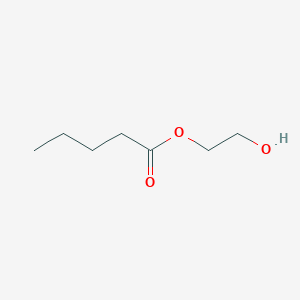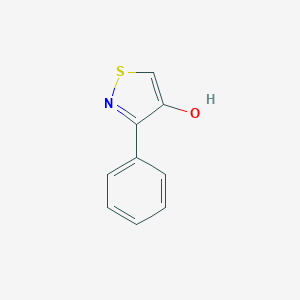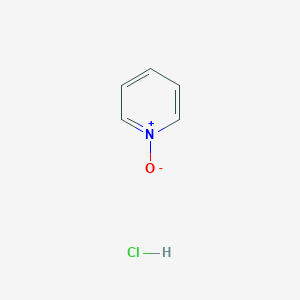
1-Isothiocyanato-2-phenylbenzene
Übersicht
Beschreibung
1-Isothiocyanato-2-phenylbenzene is a chemical compound with the CAS Number: 19394-61-7 . It has a molecular weight of 211.29 and is typically in liquid form .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis
The molecular formula of 1-Isothiocyanato-2-phenylbenzene is C13H9NS.Chemical Reactions Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In this work, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Physical And Chemical Properties Analysis
1-Isothiocyanato-2-phenylbenzene is a liquid at room temperature . It has a molecular weight of 211.29 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-Isothiocyanato-2-phenylbenzene: has been studied for its antimicrobial properties. Isothiocyanates (ITCs), in general, are known for their effectiveness against a variety of human pathogens, including bacteria with resistant phenotypes . This compound could be pivotal in developing new antimicrobial agents that can serve as alternatives or supplements to traditional antibiotics, especially in the face of increasing antibiotic resistance.
Cancer Research
ITCs have shown promise in cancer research due to their ability to inhibit the growth of cancer cells. The compound 1-Isothiocyanato-2-phenylbenzene may contribute to the study of tumor cell dynamics and the development of chemotherapeutic agents. Its role in understanding the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, is particularly noteworthy .
Chemical Synthesis
This compound is valuable in chemical synthesis as a building block for creating more complex molecules. Its reactivity with amines can be exploited to synthesize a wide range of thioureas, which are useful in pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of Action
1-Isothiocyanato-2-phenylbenzene primarily targets Aldehyde Dehydrogenase (ALDH) . ALDH is a group of enzymes that metabolize aldehydes into their corresponding carboxylic acids . They play a crucial role in detoxifying many biological and environmental aldehydes .
Mode of Action
The compound interacts with its target, ALDH, by binding to it . This interaction inhibits the function of ALDH, which can lead to the accumulation of aldehydes in cells . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of ALDH affects various biochemical pathways. One of the most significant is the Keap1/Nrf2/ARE pathway . This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The inhibition of ALDH can lead to an imbalance in this pathway, potentially leading to increased oxidative stress .
Pharmacokinetics
Isothiocyanates, in general, are known for their high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This suggests that the compound may have good bioavailability
Result of Action
The inhibition of ALDH by 1-Isothiocyanato-2-phenylbenzene can lead to various molecular and cellular effects. For instance, it has been shown to decrease the tolerance of non-small-cell lung cancer (NSCLC) cells to cisplatin, a common chemotherapy drug . It also reverses the epithelial to mesenchymal transition (EMT) phenotype and migratory potential of certain NSCLC cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Isothiocyanato-2-phenylbenzene. For example, the compound’s action can be influenced by the presence of other compounds, pH levels, and temperature . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-isothiocyanato-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334106 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isothiocyanato-2-phenylbenzene | |
CAS RN |
19394-61-7 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


